Cas no 2090954-33-7 (3,3-difluoro-2,2-dimethylpentanoic acid)

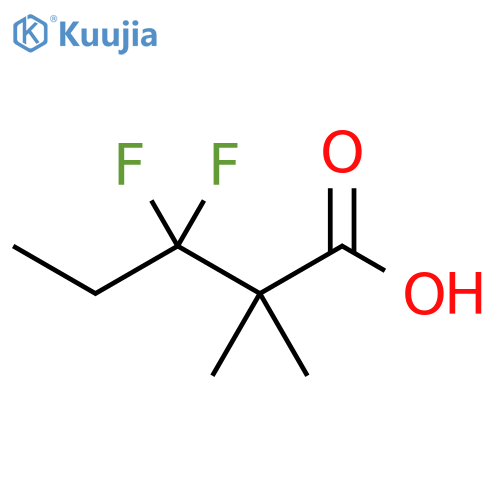

2090954-33-7 structure

商品名:3,3-difluoro-2,2-dimethylpentanoic acid

CAS番号:2090954-33-7

MF:C7H12F2O2

メガワット:166.165789604187

MDL:MFCD30631641

CID:4636847

PubChem ID:21652959

3,3-difluoro-2,2-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- Pentanoic acid, 3,3-difluoro-2,2-dimethyl-

- 3,3-difluoro-2,2-dimethylpentanoic acid

-

- MDL: MFCD30631641

- インチ: 1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11)

- InChIKey: CCFJMGVBSZFNHW-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(C)(C)C(F)(F)CC

3,3-difluoro-2,2-dimethylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-268163-5.0g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 5g |

$3189.0 | 2023-06-05 | |

| Enamine | EN300-268163-0.05g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 0.05g |

$256.0 | 2023-09-11 | |

| Enamine | EN300-268163-1g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 1g |

$1100.0 | 2023-09-11 | |

| A2B Chem LLC | AV95536-1g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 1g |

$1193.00 | 2024-04-20 | |

| A2B Chem LLC | AV95536-2.5g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 2.5g |

$2304.00 | 2024-04-20 | |

| A2B Chem LLC | AV95536-10g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 10g |

$5013.00 | 2024-04-20 | |

| 1PlusChem | 1P01B2PC-500mg |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 500mg |

$989.00 | 2025-03-19 | |

| 1PlusChem | 1P01B2PC-5g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 5g |

$3579.00 | 2025-03-19 | |

| A2B Chem LLC | AV95536-5g |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 5g |

$3392.00 | 2024-04-20 | |

| 1PlusChem | 1P01B2PC-250mg |

3,3-difluoro-2,2-dimethylpentanoic acid |

2090954-33-7 | 95% | 250mg |

$642.00 | 2025-03-19 |

3,3-difluoro-2,2-dimethylpentanoic acid 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

2090954-33-7 (3,3-difluoro-2,2-dimethylpentanoic acid) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2090954-33-7)3,3-difluoro-2,2-dimethylpentanoic acid

清らかである:99%

はかる:1g

価格 ($):718.0